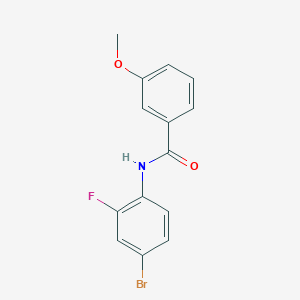![molecular formula C17H17N3O3S B5867750 N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)
N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as "CMPD101," is a small molecule compound that has gained interest in the scientific community due to its potential therapeutic applications. CMPD101 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling pathways. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making CMPD101 a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a negative regulator of insulin signaling pathways, and its inhibition by CMPD101 leads to increased insulin sensitivity and glucose uptake in target tissues. Specifically, N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide dephosphorylates the insulin receptor and downstream signaling molecules, thereby impairing insulin signaling. By inhibiting N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, CMPD101 enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects:
CMPD101 has been shown to improve glucose tolerance, insulin sensitivity, and hepatic steatosis in animal models of obesity and insulin resistance. In vitro studies have also demonstrated that CMPD101 enhances glucose uptake in adipocytes and skeletal muscle cells. These effects are likely due to the inhibition of N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and subsequent enhancement of insulin signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMPD101 in lab experiments is its selectivity for N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibition, which allows for the specific study of insulin signaling pathways. However, one limitation is the potential for off-target effects, as CMPD101 may also inhibit other phosphatases. Additionally, the synthesis of CMPD101 is complex and may be challenging for some labs to replicate.
Zukünftige Richtungen
Future research on CMPD101 could focus on its potential therapeutic applications for type 2 diabetes and other metabolic disorders. Further studies could also investigate the potential for combination therapy with other insulin-sensitizing agents. Additionally, the development of more potent and selective N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibitors could improve the efficacy of these compounds for therapeutic use.
Synthesemethoden
The synthesis of CMPD101 involves several steps, starting with the reaction of 4-cyanobenzenamine with N-methylglycine methyl ester to yield N-methyl-N-(4-cyanophenyl)glycine methyl ester. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-methyl-N-(4-cyanophenyl)-N-(4-methylphenylsulfonyl)glycine methyl ester. Finally, the methyl ester is hydrolyzed to yield CMPD101.
Wissenschaftliche Forschungsanwendungen
CMPD101 has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that CMPD101 selectively inhibits N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide activity, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models of obesity and insulin resistance have demonstrated that CMPD101 treatment improves glucose tolerance, insulin sensitivity, and hepatic steatosis.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-3-9-16(10-4-13)24(22,23)20(2)12-17(21)19-15-7-5-14(11-18)6-8-15/h3-10H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLFZKJIENRCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)



![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)
